Sodium Phenyl-d5-pyruvate
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Overview
Description
Sodium Phenyl-d5-pyruvate is a deuterium-labeled derivative of Sodium Phenyl-pyruvate. It is a stable isotope compound where five hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium Phenyl-d5-pyruvate is synthesized by incorporating deuterium into Sodium Phenyl-pyruvate. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process is optimized to achieve high yields and purity, ensuring the compound meets the standards required for research applications .
Chemical Reactions Analysis
Types of Reactions
Sodium Phenyl-d5-pyruvate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Sodium Phenyl-d5-pyruvate is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic profiles.
Industry: Applied in environmental studies to detect pollutants and in quality control of chemical processes
Mechanism of Action
The mechanism of action of Sodium Phenyl-d5-pyruvate involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Sodium Phenyl-pyruvate: The non-deuterated version of Sodium Phenyl-d5-pyruvate.
Sodium Pyruvate: A simpler analog without the phenyl group.
Phenyl-d5-acetic acid: Another deuterium-labeled compound with a similar structure.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and quantification are required .
Properties
Molecular Formula |
C9H7NaO3 |
---|---|
Molecular Weight |
191.17 g/mol |
IUPAC Name |
sodium;2-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |
InChI |
InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1/i1D,2D,3D,4D,5D; |
InChI Key |
MQGYVGKMCRDEAF-GWVWGMRQSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)C(=O)[O-])[2H])[2H].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.